3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C11H16N2O, features a cyclohexyl group attached to the pyrazole ring, which can influence its chemical properties and reactivity .
Scientific Research Applications
3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
Target of Action
The primary targets of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As more research is conducted, we will gain a better understanding of these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The aldehyde group can then be introduced through formylation reactions using reagents like Vilsmeier-Haack or Duff formylation .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Cyclohexyl-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the reagents used.
Comparison with Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: Lacks the cyclohexyl group, which can affect its reactivity and biological activity.
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carboxylic acid: An oxidized form of the compound with different chemical properties.
3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: Similar structure but without the methyl group, leading to different reactivity
Properties
IUPAC Name |
3-cyclohexyl-1-methylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-7-10(8-14)11(12-13)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZPDWAOXTGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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